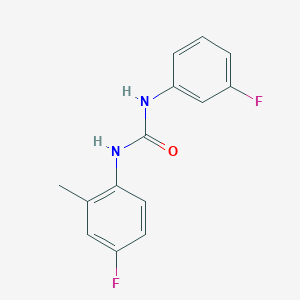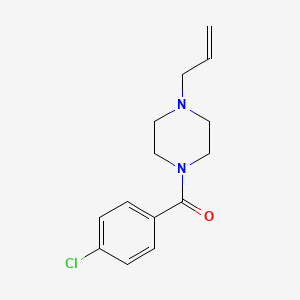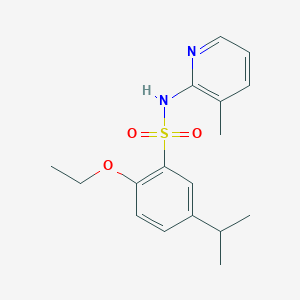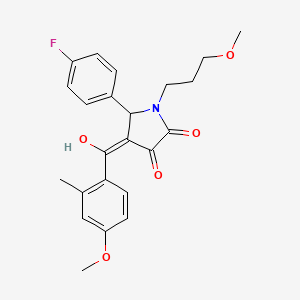
N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea (also known as BAY 43-9006 or sorafenib) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was initially developed as a treatment for renal cell carcinoma and hepatocellular carcinoma, but has since been investigated for its potential in treating other types of cancer and non-cancerous diseases.
Mecanismo De Acción
Sorafenib inhibits the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib inhibits the activity of the Raf/MEK/ERK pathway, which is a key signaling pathway that is involved in the growth and survival of cancer cells. Sorafenib also inhibits the activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has a variety of biochemical and physiological effects that are related to its mechanism of action. Sorafenib inhibits the activity of several kinases that are involved in the growth and proliferation of cancer cells, which leads to a reduction in tumor growth and an increase in tumor cell death. Sorafenib also inhibits the formation of new blood vessels that supply nutrients to tumors, which leads to a reduction in tumor size and a decrease in tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments. Sorafenib is a small molecule inhibitor that can be easily synthesized and purified, which makes it a useful tool for studying the activity of kinases in vitro. Sorafenib is also a potent inhibitor of several kinases that are involved in cancer and non-cancerous diseases, which makes it a useful tool for investigating the potential therapeutic applications of these kinases.
One limitation of sorafenib for lab experiments is that it has a complex synthesis process that requires careful control of reaction conditions and purification steps to ensure high purity and yield. Another limitation of sorafenib is that it is a relatively non-specific kinase inhibitor, which means that it may inhibit the activity of kinases that are not involved in the disease of interest.
Direcciones Futuras
There are several future directions for the study of sorafenib. One future direction is to investigate the potential therapeutic applications of sorafenib in other types of cancer and non-cancerous diseases. Another future direction is to develop more specific kinase inhibitors that target the specific kinases that are involved in the disease of interest. Finally, future research could focus on developing combination therapies that involve sorafenib and other drugs to improve the efficacy of sorafenib and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of sorafenib involves a multi-step process that begins with the reaction of 4-fluoro-2-nitroaniline with 3-fluoroaniline to form the corresponding urea. This intermediate is then subjected to a series of reactions involving cyclization, reduction, and deprotection to yield the final product. The synthesis of sorafenib is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential therapeutic applications in cancer and non-cancerous diseases. In cancer, sorafenib has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib has been approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, and is currently being investigated for its potential in treating other types of cancer such as lung cancer, breast cancer, and melanoma.
In non-cancerous diseases, sorafenib has been investigated for its potential in treating a variety of conditions such as psoriasis, rheumatoid arthritis, and pulmonary fibrosis. Sorafenib has been shown to inhibit the activity of several kinases that are involved in the inflammatory response, and has been shown to reduce inflammation in animal models of these diseases.
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWDKIWODJIPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5328039.png)



![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5328069.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)



methanol](/img/structure/B5328116.png)
![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5328145.png)